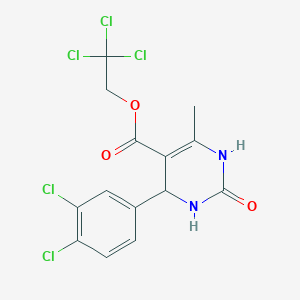![molecular formula C18H25N3O3 B4935264 N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, commonly known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea is a neuropeptide that is involved in the regulation of various physiological processes, including food intake, energy metabolism, anxiety, and stress. By blocking the Y2 receptor, BRL-15572 inhibits the effects of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea, leading to its anxiolytic and antidepressant effects, as well as its potential use in the treatment of obesity, diabetes, and drug addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to decrease food intake and body weight in obese rats, indicating its potential use in the treatment of obesity. BRL-15572 has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats, indicating its potential use in the treatment of diabetes. Additionally, BRL-15572 has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, indicating its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been extensively studied in preclinical models, making it a well-characterized tool compound for the study of N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor function. However, BRL-15572 also has some limitations for lab experiments. It is a selective antagonist of the N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor, meaning that its effects may be limited to this receptor subtype. Additionally, its potential therapeutic applications in humans are still being investigated, meaning that its relevance to human disease may be unclear.
Direcciones Futuras
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of anxiety, depression, obesity, diabetes, and drug addiction. Another potential direction is the investigation of its effects on other physiological processes beyond those currently studied, such as pain, inflammation, and cardiovascular function. Finally, the development of more selective and potent N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea Y2 receptor antagonists may lead to the discovery of new therapeutic targets and drugs.
Métodos De Síntesis
The synthesis of BRL-15572 involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 1,3-benzodioxole-5-carboxylic acid and 1-cyclopentyl-3-(dimethylamino)propan-1-one to form the intermediate N-(1-cyclopentyl-3-oxopropyl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with N-methyl-N-(pyrrolidin-3-ylmethyl)amine to yield the final product BRL-15572.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential use in the treatment of anxiety and depression. BRL-15572 has also been studied for its potential use in the treatment of obesity and diabetes, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been implicated in the regulation of food intake and energy metabolism. Additionally, BRL-15572 has been investigated for its potential use in the treatment of drug addiction, as N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea has been shown to modulate the reward pathway in the brain.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclopentylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(20-14-5-6-16-17(9-14)24-12-23-16)19-10-13-7-8-21(11-13)15-3-1-2-4-15/h5-6,9,13,15H,1-4,7-8,10-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLLAPBNSNCTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N'-[(1-cyclopentyltetrahydro-1H-pyrrol-3-yl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

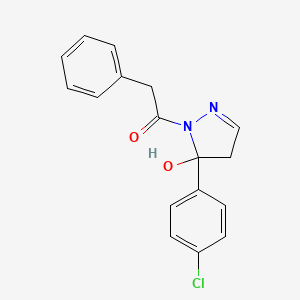
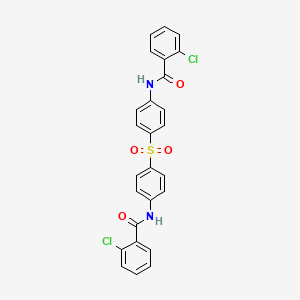
![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
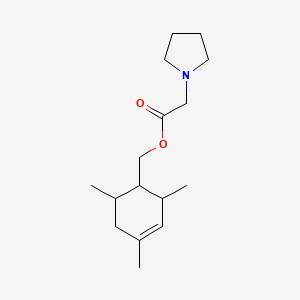
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
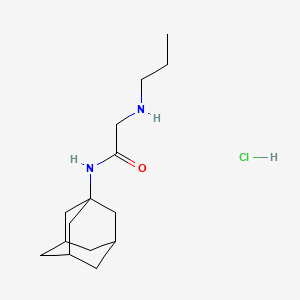
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
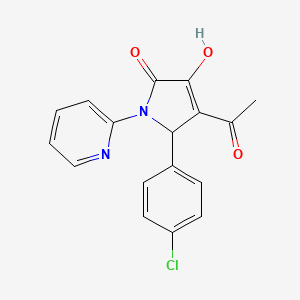
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4935283.png)
